molecular formula C10H17NO B1346494 2-(Cyclohex-1-en-1-yl)butanamide CAS No. 59-13-2

2-(Cyclohex-1-en-1-yl)butanamide

Katalognummer: B1346494
CAS-Nummer: 59-13-2
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: MSDOXFHQTUSTHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohex-1-en-1-yl)butanamide is an organic compound with the molecular formula C10H17NO This compound features a cyclohexene ring attached to a butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)butanamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with butanamide in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohex-1-en-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or butanoic acid derivatives.

    Reduction: Production of cyclohexanol or butylamine derivatives.

    Substitution: Generation of various substituted amides and esters.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-1-en-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A related compound with a similar cyclohexene ring structure.

    Butanamide: Shares the butanamide moiety but lacks the cyclohexene ring.

    Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group.

Uniqueness

2-(Cyclohex-1-en-1-yl)butanamide is unique due to its combination of a cyclohexene ring and a butanamide moiety, which imparts distinct chemical and physical properties

Biologische Aktivität

2-(Cyclohex-1-en-1-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NOC_{10}H_{17}NO, with a molecular weight of approximately 169.25 g/mol. The compound features a cyclohexene ring, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit several pharmacological effects, including:

  • Antitumor Activity : Initial screenings indicate potential antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various microbial strains, indicating potential applications in treating infections.

Further studies are necessary to elucidate the precise mechanisms of action and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key features and their associated activities:

Structural Feature Biological Activity
Cyclohexene moietyEnhances interaction with receptors
Butanamide linkageInfluences solubility and permeability
Alkyl substituentsModulate potency and selectivity

Antitumor Evaluation

A study conducted by researchers at the Faculty of Pharmacy, Mansoura, evaluated the antitumor activity of various derivatives, including this compound. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against several cancer cell lines. The efficacy was measured using IC50 values, which highlighted the potential of cyclohexene derivatives in cancer therapy.

Antimicrobial Studies

In antimicrobial assessments, this compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods, revealing that this compound could serve as a lead structure for developing new antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption characteristics; however, further investigations into its metabolism, distribution, excretion, and toxicity are warranted to ensure safety in clinical applications.

Eigenschaften

IUPAC Name

2-(cyclohexen-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOXFHQTUSTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CCCCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303918
Record name 2-(cyclohex-1-en-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-13-2
Record name NSC163510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-1-en-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.